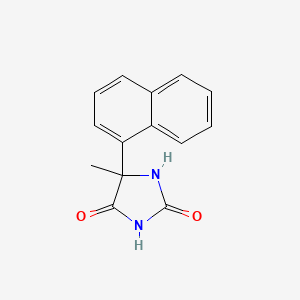

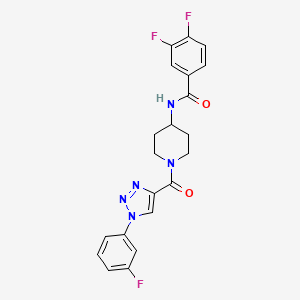

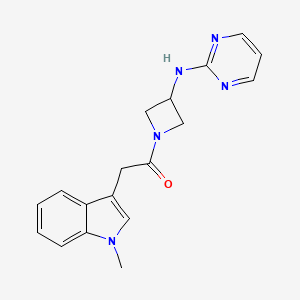

![molecular formula C28H24FN7O2 B2528164 N-(1,3-苯并二氧杂环-5-基)-6-[4-(4-氟苯基)哌嗪-1-基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 921470-48-6](/img/structure/B2528164.png)

N-(1,3-苯并二氧杂环-5-基)-6-[4-(4-氟苯基)哌嗪-1-基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and related compounds has been a subject of interest due to their potential antitumor and anti-mycobacterial activities. In the first paper, a series of novel 3-phenylpiperazinyl-1-trans-propenes were synthesized, which included derivatives with various substituents that exhibited significant cytotoxicity against tumor cell lines. The synthesis involved the introduction of a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group, with the 3-cyano-5-fluorophenyl derivative showing potent antitumor activity . The second paper reports the design and synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. The most effective analogues contained a 3-(4-fluoro)phenyl group, indicating the importance of fluorine substitution for activity. These compounds were synthesized with a variety of substituents and exhibited potent in vitro growth inhibition of Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-amines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which is a common scaffold for compounds with biological activity. The presence of a phenylpiperazine moiety, as seen in the compounds synthesized in the first paper, is significant for cytotoxic activity. The introduction of a fluorophenyl group, as mentioned in the second paper, is also crucial for enhancing the anti-mycobacterial activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrazole and pyrimidine rings. In the third paper, pyrazolo[5,1-a]pyrimidines and related compounds were synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, indicating that the amino group and the benzoxazole moiety are reactive sites for further functionalization. The compounds were synthesized using active methylene compounds, which suggests that the methylene group adjacent to the pyrazole ring is another reactive site for chemical modifications .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of the specific compound "N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine", we can infer from the related compounds that these properties are likely to be influenced by the substituents on the core structure. The presence of a fluorophenyl group can affect the lipophilicity and electronic properties of the compound, potentially enhancing its ability to interact with biological targets. The phenylpiperazine moiety may contribute to the compound's solubility and its ability to cross cell membranes .

科学研究应用

合成和化学性质

N-(1,3-苯并二氧杂环-5-基)-6-[4-(4-氟苯基)哌嗪-1-基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺属于一类更广泛的化合物,参与合成具有潜在药理活性的新型杂环化合物。该化合物与多种杂环衍生物的合成有关,例如硫代氧嘧啶,这些衍生物是通过涉及适当胺和化合物的分子内环化获得的。这些衍生物在各种药理学研究中显示出显着的潜力,证明了该化合物在药物化学研究中的重要性 (何与孙,2013)。

潜在的生物活性

该化合物的结构特征使其成为药理活性剂开发的候选者。由相似结构合成的衍生物已对其对几种肿瘤细胞系的细胞毒活性进行了评估,表明该化合物在抗肿瘤治疗中的潜在效用 (内藤等人,2005)。此外,具有相似结构基序的化合物已被探索其抗菌和抗炎活性,表明其具有多种药理学应用的可能性 (Abu-Hashem 等人,2020)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN7O2/c29-19-6-9-21(10-7-19)34-12-14-35(15-13-34)28-32-26(31-20-8-11-24-25(16-20)38-18-37-24)23-17-30-36(27(23)33-28)22-4-2-1-3-5-22/h1-11,16-17H,12-15,18H2,(H,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBFOCRGCVSQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC7=C(C=C6)OCO7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

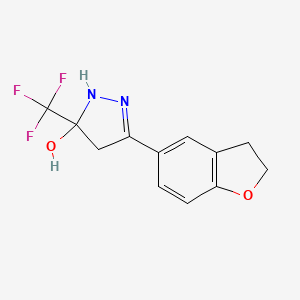

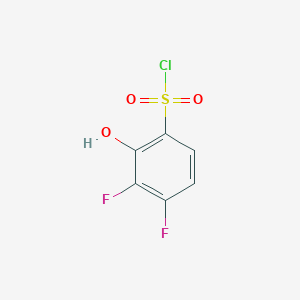

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

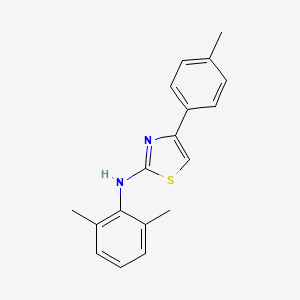

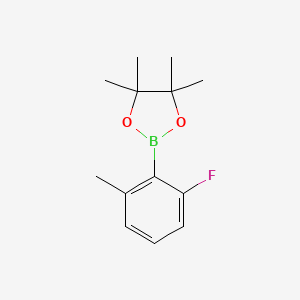

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

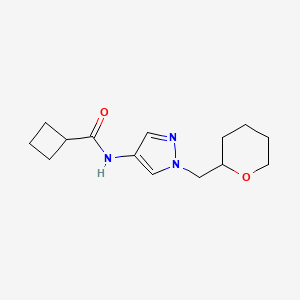

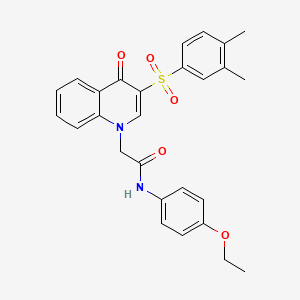

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)